molecular formula C16H15BrN2O2 B5852513 N'-benzylidene-2-(4-bromophenoxy)propanohydrazide CAS No. 303087-06-1

N'-benzylidene-2-(4-bromophenoxy)propanohydrazide

Cat. No.: B5852513
CAS No.: 303087-06-1
M. Wt: 347.21 g/mol
InChI Key: OMQUXHIOGGOPAF-WOJGMQOQSA-N
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Description

N’-benzylidene-2-(4-bromophenoxy)propanohydrazide is a chemical compound with the molecular formula C16H15BrN2O2 and a molecular weight of 347.214 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzylidene-2-(4-bromophenoxy)propanohydrazide typically involves the condensation reaction between 2-(4-bromophenoxy)propanoic acid hydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for N’-benzylidene-2-(4-bromophenoxy)propanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-benzylidene-2-(4-bromophenoxy)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N’-benzylidene-2-(4-bromophenoxy)propanohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-benzylidene-2-(4-bromophenoxy)propanohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-benzylidene-2-(4-bromophenoxy)propanohydrazide is unique due to its specific substitution pattern and the presence of both benzylidene and bromophenoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-bromophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-12(21-15-9-7-14(17)8-10-15)16(20)19-18-11-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQUXHIOGGOPAF-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303087-06-1
Record name N'-BENZYLIDENE-2-(4-BROMOPHENOXY)PROPANOHYDRAZIDE
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